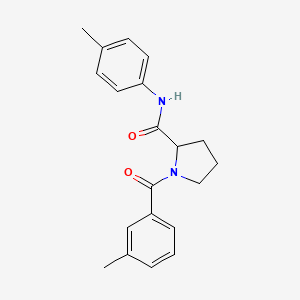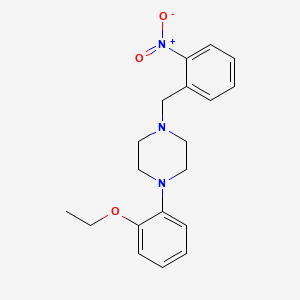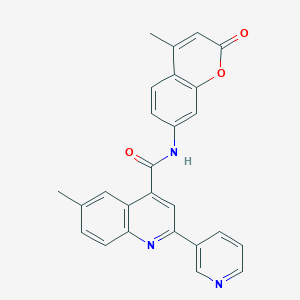![molecular formula C21H27N3O3 B6092042 2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide, also known as DPN, is a chemical compound that has been widely studied for its potential therapeutic applications. DPN belongs to the class of nicotinamide adenine dinucleotide (NAD) analogs and has been found to modulate NAD metabolism, which has implications in many physiological and pathological processes.
Mécanisme D'action
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide modulates NAD metabolism by acting as a competitive inhibitor of NAD synthetase, which converts nicotinamide mononucleotide (NMN) to NAD. This compound has a higher affinity for NAD synthetase than NMN, which leads to a decrease in NAD synthesis and an increase in NMN levels. NMN can then be converted back to NAD through the salvage pathway, which is regulated by nicotinamide phosphoribosyltransferase (NAMPT). This compound has also been found to activate the sirtuin family of NAD-dependent deacetylases, which are involved in many cellular processes, such as DNA repair, energy metabolism, and aging.
Biochemical and Physiological Effects
This compound has been found to have many biochemical and physiological effects. It has been shown to increase NMN levels and decrease NAD levels in cells and tissues. This compound has also been found to activate sirtuins and increase their deacetylase activity. This leads to changes in gene expression and cellular processes, such as DNA repair, energy metabolism, and aging. This compound has also been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has many advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and its effects can be dose-dependent. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research on 2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties and specificity for NAD metabolism enzymes. Another area of research is the investigation of this compound's effects on cellular processes, such as DNA repair, energy metabolism, and aging. This compound's potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation also warrant further investigation. Finally, the role of this compound in the gut microbiome and its potential effects on host physiology and disease should be explored.
Méthodes De Synthèse
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide can be synthesized through a multistep process, starting from 2,6-dimethoxybenzaldehyde and 3-piperidin-1-ylpropan-1-amine. The intermediate product is then reacted with nicotinoyl chloride to yield this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
Applications De Recherche Scientifique
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to modulate NAD metabolism, which is involved in many physiological and pathological processes, such as energy metabolism, DNA repair, and immune response. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been found to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[1-(2-phenylethyl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-11-10-18(21(23-19)27-2)20(25)22-17-9-6-13-24(15-17)14-12-16-7-4-3-5-8-16/h3-5,7-8,10-11,17H,6,9,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDRGDBANLDWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol](/img/structure/B6091983.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6091986.png)
![3-(2-fluorophenyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6091993.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B6091999.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6092004.png)
![2-[(2-chlorobenzyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6092010.png)
![1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6092029.png)
![N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6092047.png)

![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)
![2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092066.png)

![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)
